molecular formula C35H54NaO8 B12364922 CID 171714373

CID 171714373

Cat. No.: B12364922
M. Wt: 625.8 g/mol
InChI Key: CQLPSYOQOKLUPI-MTNBFMCMSA-N
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Description

The compound with the identifier “CID 171714373” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C35H54NaO8

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3;/b13-11+,26-16+,32-31-;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1

InChI Key

CQLPSYOQOKLUPI-MTNBFMCMSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C/2\C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na]

Canonical SMILES

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 171714373 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

CID 171714373 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential therapeutic effects, including its interactions with biological targets and pathways. Additionally, this compound could have industrial applications, such as in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 171714373 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial benefits.

Comparison with Similar Compounds

CID 171714373 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. By examining the differences in chemical properties, reactivity, and applications, researchers can better understand the distinct advantages and potential uses of this compound. Some similar compounds might include those listed in the PubChem database with related structures or functionalities.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 171714373?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific biological targets or systems affected by this compound.
  • Intervention: Experimental conditions (e.g., dosage, exposure time).
  • Outcome: Measurable biochemical or physiological effects.
    Ensure alignment with gaps in existing literature and feasibility of experimental validation .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Include controls (positive/negative, vehicle controls) to isolate compound-specific effects.
  • Use randomization and blinding to reduce bias.
  • Document protocols rigorously (e.g., reagent batch numbers, equipment calibration) to enable replication .

Q. How to differentiate primary vs. secondary data sources in this compound research?

  • Methodological Answer :

  • Primary data : Generated directly from experiments (e.g., spectroscopy, assay results).
  • Secondary data : Extracted from literature or databases (e.g., PubChem, ChEMBL).
    Validate secondary data by cross-referencing multiple sources and verifying metadata completeness (e.g., purity, experimental conditions) .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Use Boolean search terms (e.g., "this compound AND pharmacokinetics") in databases like PubMed, Scopus, and Web of Science.
  • Screen abstracts for relevance, prioritize peer-reviewed studies, and synthesize findings using tools like PRISMA flow diagrams. Critically evaluate contradictions in reported data (e.g., conflicting IC₅₀ values) .

Q. What steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) in the Materials and Methods section.
  • Include characterization data (e.g., NMR, HPLC traces) in Supporting Information for peer validation.
  • Reference established procedures for analogous compounds to justify methodological choices .

Advanced Research Questions

Q. How to resolve contradictions in this compound bioactivity data across studies?

  • Methodological Answer :

  • Perform root-cause analysis : Compare experimental variables (e.g., cell lines, assay conditions).
  • Use meta-analysis to quantify effect size heterogeneity.
  • Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What strategies integrate multi-omics data to study this compound’s mechanism of action?

  • Methodological Answer :

  • Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Reactome).
  • Apply network pharmacology to identify hub targets and off-target effects.
  • Use machine learning (e.g., random forests) to prioritize biomarkers for experimental validation .

Q. How to validate computational models predicting this compound’s physicochemical properties?

  • Methodological Answer :

  • Compare in silico predictions (e.g., logP, solubility) with experimental measurements.
  • Use cross-validation (e.g., leave-one-out) to assess model robustness.
  • Benchmark against gold-standard datasets (e.g., FDA-approved drugs with similar structures) .

Q. What ethical considerations apply to in vivo studies of this compound?

  • Methodological Answer :

  • Follow 3R principles (Replacement, Reduction, Refinement) for animal use.
  • Obtain IRB/IACUC approval for study protocols.
  • Disclose conflicts of interest (e.g., funding sources) in compliance with COPE guidelines .

Q. How to manage large-scale datasets from high-throughput screening of this compound?

  • Methodological Answer :

  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Store raw data in repositories like Zenodo or Figshare with standardized metadata.
  • Employ version control (e.g., Git) for analytical pipelines to track changes .

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